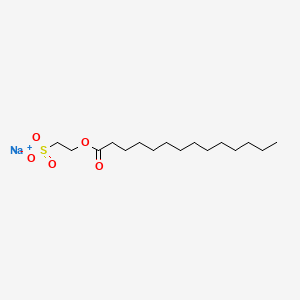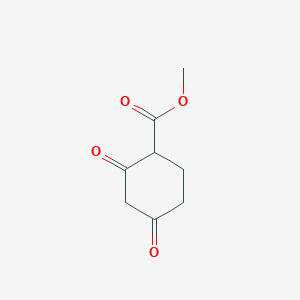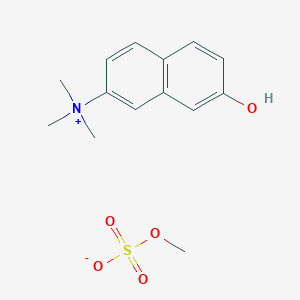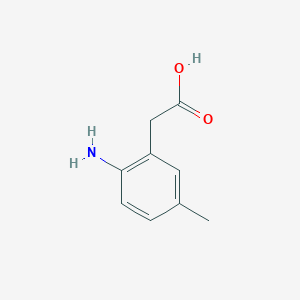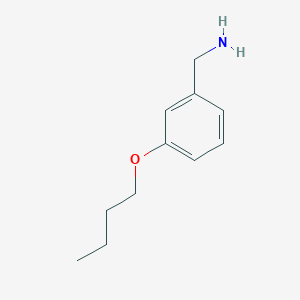
(3-Butoxyphenyl)methanamine
Overview
Description
“(3-Butoxyphenyl)methanamine” is a chemical compound with the molecular formula C11H17NO and a molecular weight of 179.26 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(3-Butoxyphenyl)methanamine” consists of a phenyl group (a ring of 6 carbon atoms) attached to a methanamine group (a carbon atom bonded to an amine group) via a butoxy group (a four-carbon chain ending in an oxygen atom) .Physical And Chemical Properties Analysis
“(3-Butoxyphenyl)methanamine” is a liquid at room temperature . It has a predicted boiling point of approximately 282.6°C at 760 mmHg and a predicted density of approximately 1.0 g/mL . The refractive index is predicted to be 1.52 at 20°C .Scientific Research Applications
1. Applications in Hydrogenation Reactions
(Karabuğa et al., 2015) explored the use of related compounds in hydrogenation reactions. They synthesized (4-Phenylquinazolin-2-yl)methanamine and used it to develop N-heterocyclic ruthenium(II) complexes. These complexes were tested in the transfer hydrogenation of acetophenone derivatives, achieving excellent conversions and high turnover frequency (TOF) values.
2. Synthesis and Characterization of Schiff Bases
In a study by (Pandey & Srivastava, 2011), various Schiff bases of 3-aminomethyl pyridine, a related compound to (3-Butoxyphenyl)methanamine, were synthesized and characterized. These bases were tested for anticonvulsant activity, with several compounds showing significant protection against seizures.
3. Novel Synthesis Approaches
A novel approach for synthesizing 3-Indolyl-methanamines, closely related to (3-Butoxyphenyl)methanamine, was explored by (Das et al., 2013). This process involved treating indoles with aldehydes and nitrobenzenes, yielding the products in excellent yields within a short period.
4. Construction of Dibenzo[b,h][1,6]naphthyridine Derivatives
(Mao et al., 2015) discovered a Sc(OTf)3-catalyzed cascade reaction involving o-aminoacetophenones and methanamines, leading to the synthesis of fluorescent dibenzo[b,h][1,6]naphthyridine derivatives.
5. Ambient-Temperature Synthesis
The ambient-temperature synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine was reported by (Becerra et al., 2021). This process involved a condensation reaction between pyrazol-5-amine and pyridinecarboxaldehyde.
Safety and Hazards
The safety information available indicates that “(3-Butoxyphenyl)methanamine” may cause severe skin burns and eye damage (Hazard Statements: H314, H318) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
properties
IUPAC Name |
(3-butoxyphenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-3-7-13-11-6-4-5-10(8-11)9-12/h4-6,8H,2-3,7,9,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFECGYGOELAKNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Butoxyphenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



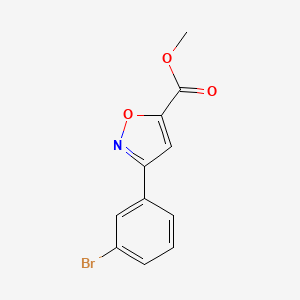

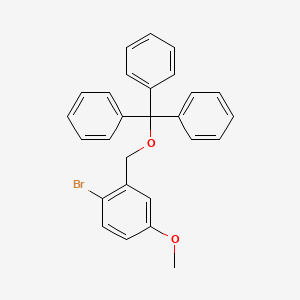
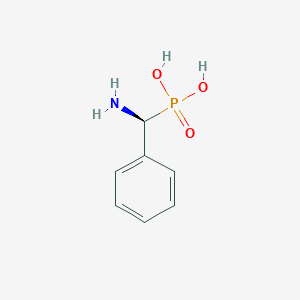
![1H-Benzo[d]imidazol-7-amine dihydrochloride](/img/structure/B3263635.png)

![1-[(Pyridin-3-yl)methyl]imidazolidin-2-one](/img/structure/B3263650.png)
